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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization
of a Brain-specific Angiogenesis Inhibitor 1 (BAI1) knockout mouse model. This model is a
valuable tool for investigating the diverse roles of BAI1 in neuronal development,
synaptogenesis, immune response, and its implications in neurological disorders and cancer.

Introduction to BAI1

Brain-specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled
Receptor B1 (ADGRB1), is a versatile transmembrane protein with a large extracellular
domain.[1] It is highly expressed in the brain, particularly in neurons and glia within the cortex,
hippocampus, and amygdala.[1] BAIL1 is implicated in a variety of biological processes,
including the suppression of angiogenesis, engulfment of apoptotic cells, and regulation of
dendritic spine and excitatory synapse development.[1][2] Studies utilizing BAI1 knockout mice
have revealed its crucial role in social behavior, seizure susceptibility, and brain morphology.[1]
[3] A significant molecular consequence of BAI1 knockout is the destabilization and subsequent
reduction of Postsynaptic Density Protein 95 (PSD-95), a key scaffold protein at excitatory
synapses.[4][5]

Generation of a BAI1 Knockout Mouse Model using
CRISPRI/Cas9
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The CRISPR/Cas9 system is a powerful and efficient tool for generating knockout mouse

models. The strategy involves the targeted disruption of the Adgrbl gene (the mouse homolog
of BAI1).

Experimental Workflow for CRISPR/Cas9-mediated
Knockout
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Caption: Workflow for generating a BAI1 knockout mouse.
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Protocol 1: CRISPR/Cas9-Mediated Generation of BAI1

Knockout Mice
1. sgRNA Design and Synthesis:

o Target Selection: Design single guide RNAs (sgRNAS) to target a critical exon of the mouse
Adgrbl gene (e.g., an early exon containing the start codon to ensure a null allele). Several
online tools can be used for sgRNA design, which predict on-target efficiency and potential
off-target effects.

» Validated sgRNA Sequences (Examples): While experimental validation is crucial, here are
example sgRNA sequences targeting the mouse Adgrbl gene. It is recommended to test
multiple sgRNAs.

o sgRNA 1: 5-ACGCCAGGGTTTTCCCAGTC-3'
o sgRNA 2: 5-GAGCAGGTGGACAGAGAAAG-3'
¢ Synthesis: Synthesize the designed sgRNAs using in vitro transcription kits.
2. Preparation of Injection Mix:
» Prepare a microinjection mix containing:
o Cas9 mRNA (e.g., 100 ng/uL) or Cas9 protein (e.g., 50 ng/uL)
o sgRNA (e.g., 50 ng/uL)
o Injection buffer (e.g., Tris-EDTA)
3. Zygote Microinjection:
e Harvest zygotes from superovulated female mice.
o Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.

o Culture the injected zygotes overnight to the two-cell stage.
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4. Embryo Transfer:

o Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female
mice.

5. Genotyping of Founder Mice:
 After birth, obtain tail biopsies from the founder (FO) pups.
o Extract genomic DNA.

» Perform PCR amplification of the targeted region followed by Sanger sequencing to identify
founders with insertions or deletions (indels) that result in a frameshift mutation.

Protocol 2: Genotyping of BAI1 Knockout Mice

1. Primer Design:
» Design primers flanking the sgRNA target site in the Adgrb1 gene.
o Example Primers:
o Forward Primer: 5-CAGAGGAGCAGGTGGACAGAGAAAG-3'
o Reverse Primer (Wild-type): 5-TCAGGAGACAGTGGAAGCAGCG-3'

o Reverse Primer (Knockout-specific, if a reporter cassette is used): 5'-
TAACGCCAGGGTTTTCCCAGTCACG-3' (This example is for a LacZ insertion).

2. PCR Protocol:

o Reaction Mix:
o Genomic DNA: ~100 ng
o Forward Primer: 10 uM

o Reverse Primer(s): 10 uM
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o dNTPs: 10 mM
o Taq Polymerase and Buffer

o Nuclease-free water to final volume

¢ PCR Cycling Conditions:
o Initial Denaturation: 94°C for 3 minutes
o 35 cycles of:
» Denaturation: 94°C for 30 seconds
= Annealing: 58-62°C for 30 seconds (optimize for specific primers)
= Extension: 72°C for 1 minute
o Final Extension: 72°C for 5 minutes

e Analysis: Analyze PCR products on an agarose gel. The wild-type allele will produce a band
of a specific size, while the knockout allele will either be absent or show a size shift
depending on the nature of the indel or insertion.

Phenotypic Characterization of BAI1 Knockout Mice

BAI1 knockout mice exhibit distinct behavioral and neurological phenotypes. Below are
protocols for key characterization assays.

Behavioral Phenotyping

Quantitative Data Summary: Behavioral Phenotypes in BAI1 Knockout Mice
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Phenotype Assay Genotype Observation Reference

Significant

deficits in
_ _ Three-Chamber o
Social Behavior ) ) Adgrbl-/- sociability and [1]
Social Interaction ol
socia

discrimination.[1]

No significant

preference for a

novel mouse,
Adgrbl+/- ) [1]

suggesting a

deficit in social

discrimination.[1]

Severe
Learning and Morris Water ) impairments in
Bail-/- ) ) [4]
Memory Maze spatial learning

and memory.[4]

Increased
Adgrb1-/- susceptibility to [1]

seizures.[1]

Seizure 6 Hz Seizure
Susceptibility Test

Shorter latencies
to myoclonic jerk

Flurothyl-induced )
Adgrb1-/- and generalized [1]

Seizure ) )
tonic-clonic

seizures.[1]

Protocol 3: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty.

1. Apparatus: A three-chambered box with openings between chambers. 2. Habituation: Place
the subject mouse in the center chamber and allow it to explore all three empty chambers for
10 minutes. 3. Sociability Test: Place a novel "stranger" mouse in a wire cage in one of the side
chambers and an empty wire cage in the other. Place the subject mouse back in the center
chamber and record the time it spends in each chamber and interacting with each cage for 10
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minutes. 4. Social Novelty Test: Replace the empty cage with a second, novel "stranger"
mouse. Record the subject's activity for another 10 minutes to assess its preference for the
new mouse over the familiar one.

Protocol 4: Morris Water Maze

This test evaluates hippocampus-dependent spatial learning and memory.

1. Apparatus: A circular pool filled with opaque water, with a hidden escape platform. 2.
Acquisition Phase: For 5-7 days, conduct 4 trials per day where the mouse is placed in the pool
from different starting positions and must find the hidden platform. Guide the mouse to the
platform if it fails to find it within 60 seconds. 3. Probe Trial: On the day after the last acquisition
day, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent
in the target quadrant where the platform was previously located.

Protocol 5: Seizure Susceptibility Testing

1. 6 Hz Seizure Test:

Administer a low-frequency (6 Hz) electrical stimulation through corneal electrodes.

Observe and score the seizure severity based on a standardized scale (e.g., Racine scale).
2. Chemoconvulsant-induced Seizures (e.g., Flurothyl):

Place the mouse in a sealed chamber.

Introduce a volatile convulsant like flurothyl at a constant rate.

Record the latency to the first myoclonic jerk and the onset of a generalized tonic-clonic
seizure.

Neuropathological and Molecular Analysis

Quantitative Data Summary: Neuropathological and Molecular Phenotypes in BAI1 Knockout
Mice
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Analysis .
Phenotype Genotype Observation Reference
Method
Significantly
lower neuron
Immunohistoche density in the
Neuronal Density  mistry (NeuN Adgrbl-/- dentate gyrus [1]
staining) and CALl region

of the
hippocampus.[1]

Increased
number of
apoptotic cells in
the CA1 region

Immunohistoche

mistry (Cleaved

Apoptosis Adgrbl-/- and [1]
Caspase-3
. somatosensory
staining)
cortex at

postnatal day 1.
[1]

Approximately
50% reduction in
PSD-95 Protein ) )
Western Blot Bail-/- PSD-95 protein [41[5]
Levels ]
levels in the
brain.[4][5]

Protocol 6: Immunohistochemistry for Apoptosis
(Cleaved Caspase-3)

1. Tissue Preparation:
» Perfuse mice with 4% paraformaldehyde (PFA).
o Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

e Section the brain using a cryostat.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396478/
https://www.jci.org/articles/view/74603/figure/6
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396478/
https://www.jci.org/articles/view/74603/figure/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. Staining:

Permeabilize sections with Triton X-100.

Block with normal serum.

Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

Incubate with a fluorescently labeled secondary antibody.

Mount with a DAPI-containing medium to counterstain nuclei.

. Analysis:

Image the sections using a fluorescence microscope.

Quantify the number of cleaved caspase-3 positive cells in specific brain regions.

Protocol 7: Western Blot for PSD-95

1.

Protein Extraction:

Homogenize brain tissue in RIPA buffer with protease inhibitors.

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration using a BCA assay.

. SDS-PAGE and Transfer:

Separate protein lysates on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

. Immunoblotting:

Block the membrane with non-fat milk or bovine serum albumin (BSA).

Incubate with a primary antibody against PSD-95 overnight at 4°C.
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Incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Analysis:

Quantify band intensity using densitometry software and normalize to a loading control (e.qg.,
GAPDH or B-actin).

BAIl Signaling Pathways

BAI1 is involved in intricate signaling pathways that regulate cytoskeletal rearrangements
crucial for phagocytosis and synaptogenesis.

BAIll-Mediated Phagocytosis Signhaling
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Caption: BAI1 signaling in phagocytosis.
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BAI1 Signaling in Synaptic Regulation
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Caption: BAI1 regulation of PSD-95 stability.

Conclusion

The BAI1 knockout mouse model provides a critical platform for dissecting the multifaceted

functions of this important adhesion GPCR. The protocols and data presented here offer a

comprehensive resource for researchers aiming to utilize this model to advance our

understanding of neurodevelopment, synaptic plasticity, and the pathophysiology of related

human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b1667710?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033447/
https://pubmed.ncbi.nlm.nih.gov/35114205/
https://pubmed.ncbi.nlm.nih.gov/35114205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396478/
https://www.jci.org/articles/view/74603/figure/6
https://www.benchchem.com/product/b1667710#creating-a-bai1-knockout-mouse-model
https://www.benchchem.com/product/b1667710#creating-a-bai1-knockout-mouse-model
https://www.benchchem.com/product/b1667710#creating-a-bai1-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667710?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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